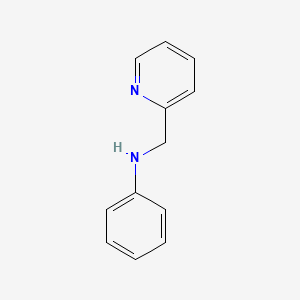

N-(pyridin-2-ylmethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCFXBBBKDOQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195810 | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4329-81-1 | |

| Record name | N-Phenyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Pyridin 2 Ylmethyl Aniline and Its Structural Analogues

Reductive Amination Approaches for N-(pyridin-2-ylmethyl)aniline Synthesis

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. bu.edumasterorganicchemistry.com The process typically involves a two-step sequence in a single pot: the initial reaction between an amine (aniline) and a carbonyl compound (pyridine-2-carbaldehyde) to form an imine intermediate, followed by the in-situ reduction of this imine to the desired secondary amine, this compound. youtube.com This method is favored for its control over the degree of alkylation, effectively preventing the over-alkylation often observed in direct alkylation with alkyl halides. masterorganicchemistry.com

Recent advancements in green chemistry have spurred the development of catalyst-free and solvent-free synthetic protocols. In the context of reductive amination, the initial imine formation can often be achieved under solvent-free conditions by simply mixing and grinding the solid reactants, aniline (B41778) and pyridine-2-carbaldehyde. chegg.com This solid-state reaction can proceed to completion, forming the imine intermediate, which can then be reduced.

While the subsequent reduction step typically requires a reducing agent and a solvent, research into borrowing hydrogen strategies has opened avenues for catalyst-free N-alkylation under basic conditions, which shares mechanistic steps with reductive amination. researchgate.net These methods often rely on a base like potassium tert-butoxide (t-BuOK) to facilitate the process without the need for a transition metal catalyst. researchgate.net The development of entirely solvent-free and catalyst-free reductive amination for this compound remains an area of active research, aiming to enhance the environmental friendliness and cost-effectiveness of the synthesis. bu.edu

The efficiency of the reductive amination process is highly dependent on the choice of reducing agent and the reaction conditions. Mild reducing agents are preferred as they can selectively reduce the imine C=N bond in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com NaBH(OAc)₃ is often favored as it is less toxic than NaBH₃CN and can be used in a one-pot procedure where the amine, aldehyde, and reducing agent are mixed from the start. masterorganicchemistry.com

Optimization studies typically involve screening various solvents, temperatures, and reagent stoichiometries to maximize the yield of the desired this compound. The reaction is often carried out in alcoholic solvents like ethanol (B145695) or methanol. The pH of the reaction medium is also a critical parameter; slightly acidic conditions can catalyze imine formation, but excessive acid can protonate the starting amine, rendering it non-nucleophilic. youtube.com

Table 1: Optimization of Reductive Amination for this compound Synthesis This table is a representative example based on general principles of reductive amination.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Ethanol | 25 | None | 75 |

| 2 | NaBH₄ | Methanol | 0 -> 25 | None | 80 |

| 3 | NaBH₃CN | Methanol | 25 | Acetic Acid (cat.) | 92 |

| 4 | NaBH(OAc)₃ | Dichloromethane | 25 | None | 95 |

Direct N-Alkylation Strategies for this compound

Direct N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a highly atom-economical approach to synthesizing N-alkylated amines. rsc.orgacs.org This process involves the temporary oxidation of the alcohol (pyridin-2-ylmethanol) to its corresponding aldehyde, which then undergoes condensation with the amine (aniline) to form an imine. The hydrogen that was "borrowed" from the alcohol is then transferred back to the imine, reducing it to the final product, this compound. The only byproduct of this reaction is water. nih.gov

The direct N-alkylation strategy is broadly applicable to a range of substituted anilines and benzyl (B1604629) alcohol derivatives, including pyridin-2-ylmethanol. The reaction of aniline with pyridin-2-ylmethanol provides a direct route to this compound. Studies have shown that this transformation can be achieved using various catalytic systems, including those based on ruthenium, iron, and even transition-metal-free approaches. rsc.orgresearchgate.netresearchgate.net The scope of the reaction allows for electronic and steric variations on both the aniline and alcohol components, enabling the synthesis of a diverse library of structural analogues.

Table 2: Synthesis of N-Arylmethylamines via Direct N-Alkylation with Alcohols Data is representative of typical "borrowing hydrogen" reactions.

| Entry | Amine | Alcohol | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Pyridin-2-ylmethanol | Ru(II)-NHC | 120 °C, neat | High |

| 2 | Aniline | Benzyl Alcohol | FeSA@N-G | 140 °C, MW, neat | 99 |

| 3 | 2-Aminopyridine | Benzyl Alcohol | RuCl₂(p-cymene)(NHC) | 120 °C, KOtBu | >99 |

The efficiency of direct N-alkylation is significantly influenced by the presence of acidic or basic promoters. The majority of "borrowing hydrogen" catalytic cycles operate under basic conditions. A base, such as potassium tert-butoxide (t-BuOK), is often required to facilitate the initial dehydrogenation of the alcohol to the aldehyde intermediate. researchgate.netresearchgate.net

Conversely, acid-catalyzed N-alkylation of amines with alcohols has also been reported. semanticscholar.org In this scenario, the acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The resulting carbocation is then attacked by the amine nucleophile. However, for the synthesis of this compound, basic conditions are more commonly employed to promote the borrowing hydrogen mechanism.

The choice of solvent can play a crucial role in the outcome of N-alkylation reactions, though many modern procedures are optimized to run under solvent-free conditions to improve their green credentials. researchgate.netsemanticscholar.orgrsc.org When a solvent is used, its polarity and hydrogen-bonding ability can affect reaction rates and selectivity. For instance, non-polar solvents like toluene (B28343) are sometimes used. rsc.org In other cases, polar aprotic solvents may be employed. The aza-Michael addition of anilines, a related C-N bond-forming reaction, shows significant rate enhancement in polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP), which can activate the electrophile through hydrogen bonding. academie-sciences.fracademie-sciences.fr While the mechanism is different, it underscores the potential for solvents to profoundly influence the reactivity of aniline derivatives. For borrowing hydrogen reactions, performing the synthesis neat (solvent-free) at elevated temperatures is a common and effective strategy. researchgate.net

Multicomponent Reaction Pathways to this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govsemanticscholar.org This approach is highly valued for its efficiency and ability to generate diverse molecular scaffolds. semanticscholar.orgresearchgate.net In the context of this compound derivatives, MCRs provide a direct and convergent route to polysubstituted pyridine (B92270) frameworks, which are core components of these ligands. researchgate.netacsgcipr.org These reactions often proceed through a cascade of events, forming multiple chemical bonds in one pot and minimizing the need for isolating intermediates. nih.gov

The one-pot nature of multicomponent reactions is particularly advantageous for creating libraries of structurally diverse ligands. organic-chemistry.orgorganic-chemistry.org By systematically varying the individual starting components, chemists can rapidly access a wide range of this compound analogues. For instance, a three-component reaction might involve an amine, an aldehyde, and an alkyne to construct the substituted pyridine ring in a single step. organic-chemistry.org Such strategies are noted for their high atom economy and operational simplicity. acsgcipr.org

One-pot procedures have been developed that utilize simple, readily available building blocks to generate complex heterocyclic systems. nih.gov For example, a base-catalyzed, three-component reaction of ynals, isocyanates, and amines can yield highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org The versatility of these methods allows for the incorporation of various functional groups, which is crucial for fine-tuning the electronic and steric properties of the resulting ligands for specific applications in catalysis or materials science.

A prime example of the power of MCRs is the synthesis of the novel, flexible ligand N,N,4-tris(pyridin-2-ylmethyl)aniline. rsc.org This specific architecture has been successfully synthesized using a multicomponent reaction, demonstrating the method's applicability to creating complex, multimodal ligands. rsc.org The versatility of this approach is highlighted by its potential to generate a large library of similarly structured compounds by simply altering the initial reactants. rsc.org The N,N,4-tris(pyridin-2-ylmethyl)aniline ligand showcases remarkable flexibility in its coordination with various metal ions, including copper, cobalt, and manganese, forming diverse structures from discrete complexes to coordination polymers. rsc.org This flexibility underscores the value of MCRs in producing sophisticated ligands capable of forming materials with interesting structural topologies and potential applications in areas like guest storage. rsc.org

Palladium-Catalyzed C-N Bond Formation Routes for this compound Derivatives

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry for forming arylamines. nih.govwesleyan.eduresearchgate.net These methods are indispensable for the synthesis of this compound derivatives, providing a reliable route to forge the crucial bond between the aniline nitrogen and an aryl or heteroaryl group. nih.gov The advancement in this field has been driven by the development of highly active and versatile palladium catalysts supported by specialized phosphine (B1218219) ligands. mit.edusemanticscholar.org

These reactions offer significant advantages over traditional methods, often proceeding under milder conditions with greater functional group tolerance. mit.edu The C-N coupling is a powerful alternative to classical methods like SNAr reactions, especially for less nucleophilic amines like anilines. nih.gov The ability to perform these reactions in a single pot, sometimes in tandem with other transformations, enhances their efficiency by avoiding the isolation of intermediates. nih.gov For the synthesis of this compound derivatives, this methodology can be applied to couple an aniline with a 2-halopyridine or, conversely, 2-(aminomethyl)pyridine with an aryl halide.

Below is a table summarizing typical components in a Palladium-Catalyzed C-N coupling reaction.

| Component | Role | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, promotes reaction | SPhos, XPhos, BINAP |

| Base | Activates the amine, neutralizes acid | Cs₂CO₃, K₃PO₄, NaOtBu |

| Aryl/Heteroaryl Halide | Electrophilic coupling partner | Aryl bromides, chlorides, triflates |

| Amine | Nucleophilic coupling partner | Primary/secondary anilines, alkylamines |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

Novel Synthetic Adaptations for Substituted this compound Compounds

Beyond established MCR and cross-coupling methods, research continues into novel synthetic adaptations to create substituted this compound compounds with greater efficiency and structural diversity. One innovative approach involves the remodeling of existing heterocyclic skeletons. For instance, a ring-cleavage methodology has been developed for synthesizing polysubstituted pyridines from 3-formyl (aza)indoles, allowing for the introduction of diverse and biologically relevant functional groups onto the pyridine core. nih.gov

Another facile protocol reports the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. mdpi.com This method proceeds through an α-iminonitrile intermediate under heterogeneous Lewis acid catalysis, followed by a selective transformation into the desired imidate. mdpi.com Such sustainable and selective synthetic processes permit further diversification of the initial products. mdpi.com Additionally, electrophilic cyclization of N-(2-alkynyl)anilines has been employed to synthesize a wide variety of substituted quinolines, a related class of N-heterocycles, under mild conditions. nih.gov Adapting such cyclization strategies could provide new pathways to aniline derivatives with fused ring systems. The synthesis of target compounds can also be achieved by reacting key intermediates with various substituted anilines, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), to generate a final library of molecules. mdpi.com

The following table details selected novel synthetic approaches.

| Method | Key Reactants | Key Features | Product Class |

|---|---|---|---|

| Heterocycle Remodeling | 3-Formyl (aza)indoles, β-ketoesters/sulfones | Ring cleavage and rearrangement | Polysubstituted 5-aminoaryl pyridines |

| Imidate Synthesis | Nitrostyrenes, 2-Aminopyridines | Heterogeneous Lewis acid catalysis, ambient conditions | Substituted N-(pyridin-2-yl)imidates |

| Electrophilic Cyclization | N-(2-Alkynyl)anilines, Electrophiles (I₂, Br₂) | 6-endo-dig cyclization | 3-Halo-substituted quinolines |

| Final Stage Derivatization | Key pyrimidine (B1678525) intermediate, Substituted anilines | Acid-catalyzed condensation | 2-Substituted aniline pyrimidine derivatives |

Coordination Chemistry of N Pyridin 2 Ylmethyl Aniline As a Ligand

Chelation Behavior and Ligand Design Principles of N-(pyridin-2-ylmethyl)aniline

Bidentate N,N'-Donor Characteristics via Pyridine (B92270) and Amine Moieties

This compound and its derivatives are versatile ligands in coordination chemistry, primarily functioning as N,N'-bidentate chelators. Coordination with metal ions occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine group. This chelation forms a stable five-membered ring, a common and favorable motif in coordination complexes.

The flexibility imparted by the methylene (B1212753) (-CH2-) bridge between the pyridine and aniline (B41778) moieties allows the ligand to adapt to the preferred coordination geometries of various metal centers. X-ray crystallographic studies of numerous complexes have confirmed this bidentate coordination mode. For instance, in palladium(II) complexes such as [Pd(L)Cl2], where L is a derivative of this compound, the ligand coordinates to the palladium center through both the pyridine and amine nitrogens, resulting in a distorted square planar geometry. researchgate.netresearchgate.netresearchgate.net Similarly, copper(II) complexes can adopt geometries ranging from distorted square planar to chloro-bridged five-coordinated square pyramidal, depending on the specific ligand and reaction conditions, with the N,N'-bidentate chelation being the core interaction. researchgate.net

This N,N'-bidentate chelation is a fundamental principle in the design of complexes with this ligand, influencing the resulting structure and reactivity. The stability and predictable coordination behavior make this compound a reliable building block in the synthesis of new metal-organic compounds.

Influence of Substituents on Coordination Modes and Electronic Properties

The coordination behavior and electronic properties of this compound can be systematically tuned by introducing substituents on either the pyridine or the aniline ring. These modifications can exert both steric and electronic effects, influencing the ligand's donor strength, the stability of the resulting complexes, and even their catalytic activity.

Steric hindrance also plays a crucial role. Bulky substituents near the coordination sites can influence the geometry of the complex and may even alter the coordination mode. For example, while N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives readily form square planar [Pd(L)Cl2] complexes, the steric bulk can influence bond lengths and angles within the coordination sphere. researchgate.net In a study of copper(II) complexes, different substituents on the aniline ring of this compound led to the formation of distinct structures: a polynuclear complex, a dinuclear complex, and a mononuclear complex, demonstrating the profound impact of substituents on the final architecture. researchgate.net

Exploration of Tridentate Coordination in N-(pyridin-2-ylmethyl)acetamide Derivatives

While this compound typically acts as a bidentate ligand, chemical modification can expand its coordination capacity. By introducing an additional donor group, tridentate ligands can be designed. A notable example is the derivatization to N-(pyridin-2-ylmethyl)acetamide analogues, such as 3-((pyridin-2-ylmethyl)amino)propanamide.

In this modified ligand, the amide oxygen atom provides a third potential coordination site. In copper(II) complexes, this ligand has been shown to act as a tridentate N2O-donor. researchgate.net Coordination occurs through the pyridine nitrogen, the amine nitrogen, and the amide oxygen. This results in the formation of two fused chelate rings (one five-membered and one six-membered), leading to highly stable complexes. The geometry around the copper(II) ion in these complexes is often a distorted octahedron, with the remaining coordination sites occupied by other ligands or solvent molecules. researchgate.net The ability to switch from bidentate to tridentate coordination by simple chemical modification highlights the versatility of the this compound scaffold in ligand design.

Synthesis and Structural Elucidation of Metal Complexes with this compound

Transition Metal Complexes: Pt(II), Pd(II), Ir(III), Rh(III), Ru(II), Cu(II), Zn(II), Cd(II), Ag(I), Hg(II), Co(II), Ni(II), Mn(II)

This compound and its substituted derivatives form stable complexes with a wide array of transition metals. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. The resulting complexes have been extensively characterized by techniques including single-crystal X-ray diffraction, NMR, IR, and UV-Vis spectroscopy.

The table below summarizes key structural features of complexes formed with various transition metals.

| Metal Ion | Typical Complex Formula | Coordination Geometry | Key Structural Features |

| Pt(II) / Pd(II) | [M(L)Cl2] | Square Planar | The metal center is coordinated by the N,N'-bidentate ligand and two chloride ions. researchgate.netresearchgate.netrsc.org |

| Ir(III) / Rh(III) | [CpM(L)Cl]PF6 | Piano-stool | The metal is coordinated by a pentamethylcyclopentadienyl (Cp) ligand, a chloride, and the bidentate this compound ligand. researchgate.net |

| Ru(II) | Ru(L)22 | Octahedral | Ruthenium(II) often forms complexes with multiple polypyridyl-type ligands. researchgate.netnih.gov |

| Cu(II) | [Cu(L)Cl2], [Cu(L)(μ-Cl)Cl]2 | Distorted Square Planar / Square Pyramidal | Can form mononuclear, dinuclear (chloro-bridged), or polynuclear structures. researchgate.netnih.gov |

| Zn(II) | [Zn(L)Cl2] | Distorted Tetrahedral | The zinc atom is coordinated by the two nitrogen atoms of the ligand and two chloride ions. researchgate.netresearchgate.net |

| Cd(II) | [Cd(L)Br2] | Distorted Tetrahedral / Polymeric | Can form discrete complexes or coordination polymers, such as the defect cubane-like motif seen with a related Schiff base ligand. researchgate.netnih.gov |

| Ag(I) | [(Ag(L))n] | Tetrahedral / T-shaped | Often forms coordination polymers or discrete multinuclear complexes, with anions playing a key structural role. researchgate.net |

| Co(II) | [Co(L)Cl2] | Tetrahedral / Octahedral | Geometries can vary depending on the stoichiometry and co-ligands. rsc.orgrsc.orgcyberleninka.ru |

| Ni(II) | [Ni(L)Cl2] | Square Planar / Octahedral | Nickel(II) complexes with pyridine-based ligands show a preference for four- or six-coordinate geometries. jscimedcentral.commdpi.comwikipedia.org |

| Mn(II) | [Mn(L)Cl2] | Tetrahedral / Octahedral | Forms high-spin complexes, often with halide or solvent co-ligands. rsc.orgrsc.org |

Note: 'L' represents this compound or its derivatives.

Crystal Engineering and Supramolecular Assembly of Metal Complexes

The structural diversity of complexes derived from this compound extends beyond the primary coordination sphere. The principles of crystal engineering can be applied to direct the assembly of these molecular units into higher-order supramolecular structures through non-covalent interactions. These interactions include hydrogen bonding, π–π stacking, and van der Waals forces.

The presence of aromatic rings (pyridine and aniline) in the ligand structure makes π–π stacking a significant factor in the crystal packing of its metal complexes. For example, in a cadmium(II) coordination polymer formed with a related Schiff base ligand, π–π stacking interactions involving the ligands of neighboring columns contribute to the formation of a supramolecular sheet. nih.gov

Hydrogen bonding also plays a critical role. In complexes where the amine nitrogen is protonated or where co-ligands like water are present, hydrogen bonds can link individual complex molecules into one-, two-, or three-dimensional networks. For instance, weak C-H···Cl hydrogen bonds can link adjacent sheets into a tri-periodic supramolecular network. nih.gov

By carefully selecting substituents, counter-ions, and crystallization solvents, it is possible to control the self-assembly process. This has been demonstrated in the formation of discrete complexes, dimers, and even porous 1D coordination polymers from the same flexible ligand system, showcasing how subtle changes can lead to vastly different solid-state architectures. researchgate.netrsc.orgrsc.org This control over supramolecular assembly is crucial for the rational design of new materials with specific properties, such as porosity for guest exchange or specific electronic and magnetic characteristics.

Discrete Complexes and Dimeric Structures

This compound and its derivatives readily form discrete mononuclear and dimeric complexes with various metal ions. For instance, the reaction of N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives with palladium(II) precursors yields mononuclear complexes with a square planar geometry around the palladium center. researchgate.net Similarly, zinc(II) has been shown to form monomeric complexes with a distorted tetrahedral geometry. researchgate.net

Dimeric structures are also prevalent, particularly with copper(II) and cadmium(II). These structures often feature bridging halide ligands, leading to five-coordinate geometries such as square pyramidal or distorted trigonal bipyramidal. researchgate.netresearchgate.net For example, copper(II) and cadmium(II) complexes with N-methyl-N-((pyridine-2-yl)methyl)benzeneamine have been characterized as dimeric structures with bridging halogen ligands. researchgate.net Silver(I) complexes with (E)-N-(pyridylmethylene)aniline derivatives have also been shown to form discrete dimeric complexes, with the specific geometry around the silver(I) center being influenced by the solvent used for crystallization. researchgate.net

The formation of these discrete and dimeric structures highlights the flexibility of the this compound scaffold as a ligand. The specific outcome of the coordination reaction is dependent on a variety of factors, including the metal ion, the substituents on the ligand, and the reaction conditions.

One-Dimensional Coordination Polymers

In addition to discrete and dimeric structures, this compound and related ligands can also be used to construct one-dimensional (1D) coordination polymers. rsc.orgnih.gov These extended structures are formed by linking metal centers with bridging ligands, resulting in infinite chains. The formation of 1D coordination polymers is often influenced by the choice of metal ion, the ligand, and the counter-ion. rsc.org

For example, the reaction of AgO2C2F3 with (E)-N-(pyridylmethylene)aniline derivatives can yield 1D coordination polymers. researchgate.net In one such case, the silver atoms are linked by the pyridyl nitrogen atoms of the ligand, resulting in a chain-like structure. researchgate.net The geometry around the silver(I) centers in these polymers can be distorted trigonal bipyramidal and inverted seesaw. researchgate.net

The flexibility of the ligand plays a crucial role in the formation of these diverse structures. For instance, N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to form a porous 1D coordination polymer where solvent molecules are entrapped in channels. rsc.org This highlights the potential of these coordination polymers for applications in areas such as gas storage and separation. The study of these 1D coordination polymers is an active area of research, with potential for the design of new materials with interesting structural and functional properties. nih.gov

Hydrogen Bonding and π-π Stacking Interactions in Crystal Lattices

Hydrogen bonding and π-π stacking interactions are crucial non-covalent forces that play a significant role in the solid-state architecture of metal complexes containing this compound and related ligands. nih.govnih.gov These interactions influence the crystal packing and can lead to the formation of higher-order supramolecular structures.

π-π stacking interactions between the aromatic rings of the ligands are also commonly observed in the crystal structures of these complexes. nih.govresearchgate.net These interactions can be either face-to-face or edge-to-face, and their strength is influenced by the nature of the aromatic rings and the presence of substituents. In some cases, the metal coordination can enhance the strength of these π-π stacking interactions. nih.gov The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex three-dimensional networks, influencing the physical properties of the materials. nih.gov

Diastereoselective and Diastereospecific Synthesis of Ruthenium(II) Complexes

The coordination of N,N'-bidentate ligands of the aryl-pyridin-2-ylmethyl-amine type to ruthenium(II) centers can proceed under diastereoselective or diastereospecific conditions. acs.orgnih.gov This stereochemical control arises from the chirality at the metal center and the potential for chiral conformations of the chelate ring. The specific reaction conditions and the nature of the ancillary ligands on the ruthenium precursor can influence the degree of stereoselectivity.

For example, the coordination of ligands such as 4-CH3-C6H4NH-CH2-2-C5H4N to ruthenium(II) moieties like [Ru(bipy)2]2+ has been shown to be diastereoselective. acs.orgnih.gov Detailed stereochemical analysis of the resulting complexes has been carried out to understand the factors governing this selectivity. The formation of specific diastereomers can have a significant impact on the properties and reactivity of the resulting complexes.

Furthermore, the coordination of these secondary amine ligands to ruthenium(II) can activate them towards oxidation to the corresponding imines. acs.orgnih.gov This transformation can be catalyzed by base and molecular oxygen, with hydrogen peroxide detected as a byproduct. acs.orgnih.gov This reactivity highlights the interplay between the metal center and the ligand, where coordination can induce changes in the ligand's chemical behavior.

Spectroscopic Characterization of this compound Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Coordination Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound metal complexes in solution. ¹H and ¹³C NMR provide valuable information about the coordination of the ligand to the metal center, as evidenced by changes in the chemical shifts of the ligand protons and carbons upon complexation. arcjournals.org

The ¹H NMR spectra of the complexes typically show a downfield shift of the signals corresponding to the protons in the vicinity of the coordination sites, namely the pyridine ring and the amine group. researchgate.net This is due to the deshielding effect of the metal ion. For instance, the α-protons on the carbons bonded to the pyridyl nitrogen often show a significant downfield shift upon coordination. researchgate.net

In some cases, the ¹H NMR spectra can also provide information about the stereochemistry of the complexes. For example, the presence of diastereoisomers in solution can be detected by the appearance of multiple sets of signals in the NMR spectrum. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY, can be used to assign the proton resonances and establish the connectivity between different protons in the molecule, which is particularly useful for complex spectra. escholarship.orgnih.gov

The following table summarizes representative ¹H NMR chemical shifts for a free ligand and its corresponding metal complex, illustrating the effect of coordination.

| Proton | Free Ligand (ppm) | Metal Complex (ppm) | Reference |

|---|---|---|---|

| Pyridyl-Hα | ~8.5 | Shifted downfield | researchgate.net |

| CH₂ | Variable | Shifted | researchgate.net |

| Aromatic-H | Variable | Shifted | researchgate.net |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Bonding Assessment

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are complementary techniques used to probe the bonding and electronic properties of this compound metal complexes.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. The vibrational frequencies of the ligand are sensitive to coordination, and changes in the IR spectrum upon complexation can provide evidence for bonding. Key vibrational modes to monitor include the C=N stretching frequency of the pyridine ring and the N-H stretching frequency of the amine group.

Upon coordination of the pyridyl nitrogen to a metal center, the C=N stretching vibration, typically observed in the 1600-1500 cm⁻¹ region, may shift to a higher or lower frequency depending on the nature of the metal-ligand interaction. mdpi.com Similarly, the N-H stretching vibration of the secondary amine, usually found in the 3400-3300 cm⁻¹ region, can also be affected by coordination. mdpi.com The appearance of new bands in the low-frequency region of the IR spectrum (below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of these complexes typically exhibit two main types of absorption bands:

Intra-ligand transitions: These bands, usually observed in the ultraviolet region, are attributed to π→π* and n→π* transitions within the aromatic rings of the ligand. imist.maresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT) transitions: These bands, often found in the visible region, arise from the transfer of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The energy and intensity of these bands are sensitive to the nature of the metal ion, the ligand, and the coordination geometry.

The following table provides a general overview of the types of electronic transitions observed in the UV-Vis spectra of these complexes.

| Transition Type | Typical Wavelength Range (nm) | Assignment | Reference |

|---|---|---|---|

| π→π | <300 | Intra-ligand | imist.ma |

| n→π | 300-400 | Intra-ligand | imist.ma |

| d-d | >400 | Metal-centered | imist.ma |

| MLCT | Visible region | Charge transfer |

Mass Spectrometry (LC-MS, HRMS, ESI) for Molecular Weight and Fragmentation Patterns

Mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization (ESI), are crucial tools for the characterization of coordination complexes involving this compound. These methods provide definitive information regarding the molecular weight of newly synthesized complexes, confirming their composition and stoichiometry.

For instance, ESI-MS is frequently employed to verify the formation of metal complexes. In studies of palladium(II) complexes with various substituted N-((pyridin-2-yl)methyl)aniline ligands, LC-MS was used alongside other spectroscopic techniques to confirm the structure of the synthesized compounds researchgate.net. Similarly, HRMS has been utilized to characterize iridium(III) and rhodium(III) complexes, providing precise mass data that corroborates the proposed molecular formulas researchgate.net.

The fragmentation patterns observed in ESI tandem mass spectrometry (ESI-MS/MS) offer valuable insights into the structure and bonding within the coordination sphere. The fragmentation of protonated N-(2-pyridinylmethyl)indoles, a related structure, shows that the initial protonation occurs at the most basic site, the pyridine nitrogen, which then triggers subsequent fragmentation pathways nih.gov. While specific fragmentation data for this compound complexes is detailed within specific research, general patterns involve the initial loss of counter-ions or solvent molecules, followed by the fragmentation of the ligand itself. Common fragmentation pathways for related N-heterocyclic systems include cross-ring cleavages of the pyridine or aniline rings and the loss of small neutral molecules nih.gov. These patterns help in the structural elucidation of the ligand and its complexes.

Table 1: Application of Mass Spectrometry in Characterizing this compound Complexes

| Technique | Application | Compound Type | Reference |

|---|---|---|---|

| LC-MS | Structural Characterization | Pd(II) complexes with substituted N-((pyridin-2-yl)methyl)aniline ligands | researchgate.net |

| HR-MS | Molecular Formula Confirmation | Ir(III) and Rh(III) complexes of this compound | researchgate.net |

Electron Spin Resonance (ESR) for Paramagnetic Metal Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. It is, therefore, an indispensable tool for characterizing coordination complexes of this compound that feature paramagnetic metal centers, such as Cu(II) or certain Ni(II) and Fe(III) species researchgate.netmit.edu.

The ESR spectrum provides detailed information about the electronic structure of the metal ion and its immediate coordination environment mit.edu. Key parameters derived from an ESR spectrum include the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment around the unpaired electron, and its anisotropy can reveal the geometry of the metal center. For metal complexes, the g-factor can vary significantly, providing valuable data about the electronic structure of the metal ion mit.edu.

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the nitrogen nuclei of the this compound ligand. The number of lines in a hyperfine splitting pattern is given by 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin utexas.edu. This splitting provides direct evidence of the atoms coordinated to the paramagnetic center and can be used to map the delocalization of the unpaired electron onto the ligand framework. For example, in copper(II) complexes, which have a d⁹ electronic configuration and one unpaired electron, ESR spectroscopy can confirm the monomeric or dimeric nature of the complex and elucidate the geometry around the copper center researchgate.net. Weak antiferromagnetic interactions have been observed in chloro-bridged dimeric Cu(II) complexes of this compound derivatives researchgate.net.

Chemical Reactivity and Ligand Transformations within Coordination Spheres

Oxidation of Amine Ligands to Imine Complexes by Molecular Oxygen

The secondary amine group in the this compound ligand is susceptible to oxidation to an imine when coordinated to a metal center. This transformation is a significant reaction within the coordination sphere and can be facilitated by molecular oxygen, often under mild conditions.

A notable example is the oxidation of iridium(III) amine complexes of this compound. Time-dependent ¹H NMR studies have demonstrated that these amine compounds are oxidized to the corresponding imine complexes by molecular oxygen researchgate.net. This oxidative dehydrogenation converts the -CH₂-NH- bridge into a -CH=N- (imine) linkage. Such reactions are of interest as they mimic biological oxidation processes and are relevant to the development of catalysts for oxidation reactions nih.gov. The formation of the imine product can be confirmed by spectroscopic methods, noting the disappearance of the N-H proton signal and the appearance of a characteristic imine C=N stretch in the IR spectrum.

The mechanism of such oxidations can be complex. In related non-heme iron(II) complexes, base-catalyzed ligand degradation with O₂ to form a pyridyl-imine iron(II) complex has been observed, proceeding through the deprotonation at a benzylic position to generate an amine radical nih.gov. While the specific mechanism can vary depending on the metal and reaction conditions, the coordination to a metal ion is crucial for activating the amine group toward oxidation.

Substitution Reactions of Coordinated Ligands by Nucleophiles

The ligands within the coordination sphere of a metal complex of this compound are not inert and can be replaced by other nucleophiles. The kinetics and mechanisms of these substitution reactions provide fundamental insights into the reactivity of the complex.

The substitution behavior of dichloro-[N-((pyridin-2-yl)methyl)aniline]palladium(II) complexes has been investigated using various thiourea (B124793) nucleophiles researchgate.net. The study revealed that the substitution of the chloride ligands occurs in a two-step process. The first step is the replacement of the chloride ion that is trans to the pyridine nitrogen. This is attributed to the strong trans effect of the pyridine ring compared to the amine group, which labilizes the trans-positioned ligand researchgate.net. The aniline moiety, being part of the chelate ring, remains coordinated during this process.

The nitrogen atom in the aniline group possesses a lone pair of electrons, making it a nucleophile itself and suitable for nucleophilic substitution reactions quora.com. However, when coordinated, the focus shifts to the substitution of other, more labile ligands like halides. The rate of these substitution reactions is influenced by several factors, including the nature of the entering nucleophile, the solvent, and the electronic and steric properties of the this compound ligand itself researchgate.netrsc.org.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The chemical reactivity of this compound complexes can be finely tuned by introducing substituents on either the pyridine or the aniline ring. These substituents exert both electronic and steric effects that modify the properties of the ligand and, consequently, the behavior of the metal complex.

Electronic Effects: Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) on the aniline ring increase the electron density on the aniline nitrogen atom. This enhanced electron donation to the metal center can strengthen the metal-ligand bond and influence the redox potential of the complex. Conversely, electron-withdrawing groups (e.g., fluoro, -F) decrease the electron density, which can make the metal center more electrophilic and potentially more reactive towards nucleophiles researchgate.net. In a study on the substitution reactions of Pd(II) complexes, the electronic effects of substituents on the aniline ring of the this compound ligand were systematically explored researchgate.net. Similarly, for aniline molecules, electron-donating substituents have been shown to increase properties like the C-N bond length and the pKa, while electron-withdrawing groups have the opposite effect researchgate.net.

Steric Effects: The size and position of substituents can impose steric hindrance around the metal center. Bulky substituents can block or slow down the approach of incoming reactants, thereby influencing the rate and selectivity of reactions researchgate.net. For example, in nucleophilic substitution reactions of related systems, increased steric hindrance due to N-alkylation of aniline (using N-methylaniline instead of aniline) dramatically lowered the reaction rate, attributed to steric hindrance in both the formation of the reaction intermediate and the subsequent proton transfer step rsc.org. In the context of polymerization catalysis using pyridine-amine nickel complexes, increasing steric hindrance on the amine moiety resulted in decreased catalytic activity but produced polymers with higher molecular weight researchgate.net. These effects are critical in designing catalysts with specific activities and selectivities.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II) |

| dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II) |

| dichloro-(4-methoxy-N-((pyridin-2-yl)methyl)aniline)-palladium(II) |

| [CpIrCl(this compound)]PF₆ |

| [CpRhCl(p-OCH₃-N-(pyridin-2-ylmethyl)aniline)]PF₆ |

| N-(2-pyridinylmethyl)indole |

| N-methylaniline |

Catalytic Applications of N Pyridin 2 Ylmethyl Aniline Metal Complexes

Polymerization Catalysis using N-(pyridin-2-ylmethyl)aniline Complexes

Metal complexes incorporating the this compound ligand framework have emerged as effective precatalysts for the polymerization of vinyl monomers and the ring-opening polymerization of cyclic esters. These catalytic systems are capable of producing polymers with controlled molecular weights and, in some cases, specific stereochemical structures.

The polymerization of methyl methacrylate (B99206) (MMA) to produce poly(methyl methacrylate) (PMMA) is a commercially important process. Palladium(II), zinc(II), and cobalt(II) complexes of this compound and its derivatives have been investigated as precatalysts for this transformation, typically in the presence of a cocatalyst such as modified methylaluminoxane (B55162) (MMAO).

Palladium(II) and Zinc(II) complexes of this compound derivatives have shown notable activity in the polymerization of MMA. For instance, a palladium(II) complex containing a 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand exhibited high catalytic activity, producing up to 3.80 × 10⁴ g of PMMA per mole of Palladium per hour. researchgate.net This system also yielded high molecular weight PMMA, on the order of 9.12 × 10⁵ g/mol . researchgate.net Similarly, a zinc(II) complex with an N-cyclohexyl substituted imine-pyridine moiety demonstrated a catalytic activity of 3.33 × 10⁴ g of PMMA per mole of Zinc per hour at 60 °C, also resulting in high molecular weight polymer (9.62 × 10⁵ g/mol ). researchgate.net The molecular weights of the resulting polymers can often be controlled by adjusting the monomer-to-catalyst ratio and other reaction parameters.

| Metal | Ligand | Catalytic Activity (g PMMA/mol·metal·h) | Molecular Weight ( g/mol ) |

| Pd(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | 3.80 × 10⁴ | 9.12 × 10⁵ |

| Zn(II) | N-cyclohexyl-1-(pyridin-2-yl)methanimine | 3.33 × 10⁴ | 9.62 × 10⁵ |

| Co(II) | (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine | 4.48 × 10⁴ | 11.1 × 10⁵ |

A significant aspect of MMA polymerization is the control of the polymer's tacticity, which influences its physical properties. Catalytic systems based on this compound complexes have demonstrated a propensity for producing syndiotactic-enriched PMMA. With a palladium(II) precatalyst, a syndiotacticity of approximately 0.68 has been achieved, as determined by ¹H-NMR spectroscopy. researchgate.net This level of stereochemical control is a valuable feature of these catalysts, leading to PMMA with a higher glass transition temperature (in the range of 120–128°C). researchgate.net Cobalt(II) complexes with related nitrogen-based ligands have also been shown to produce syndio-enriched PMMA. researchgate.net

The substitution pattern of the this compound ligand can have a profound impact on the catalytic performance of its metal complexes. The introduction of a methyl group on the aniline (B41778) nitrogen (N-methyl moiety) has been observed to have an adverse effect on the catalytic activity in MMA polymerization. researchgate.net However, this modification did not significantly affect the syndiotacticity of the resulting PMMA. researchgate.net This suggests that while the N-methyl group may hinder the coordination of the monomer or the propagation of the polymer chain, it does not alter the stereochemical preference of the catalytic center.

In addition to vinyl polymerization, metal complexes of ligands structurally related to this compound are active in the ring-opening polymerization (ROP) of rac-lactide (rac-LA) to produce polylactide (PLA), a biodegradable and biocompatible polyester. Zinc(II) complexes, in particular, have been shown to be effective for this transformation. The in situ generated dimethyl derivatives of these zinc complexes can polymerize rac-LA with moderate activity, yielding PLA with good number-average molecular weights and narrow polydispersity indices. researchgate.net Notably, certain zinc complexes with quinoline-based imine ligands have been shown to produce heterotactic PLA, with a probability of racemic linkage (Pr) as high as 0.91. researchgate.net This indicates a high degree of stereocontrol during the polymerization process.

Methyl Methacrylate (MMA) Polymerization with Pd(II), Zn(II), and Co(II) Precatalysts

Transfer Hydrogenation Catalysis

Beyond polymerization, metal complexes of this compound have been explored as catalysts for transfer hydrogenation reactions. This process involves the transfer of hydrogen from a donor molecule to an acceptor molecule, and it is a valuable method for the reduction of various functional groups.

Rhodium(III) and Iridium(III) complexes containing the this compound ligand have been synthesized and investigated as catalysts in the transfer hydrogenation of aromatic carbonyl compounds. researchgate.net Rhodium(III) complexes, in particular, were found to be highly effective for this transformation in water, using sodium formate (B1220265) and formic acid as the hydrogen source. researchgate.net The catalytic activity was found to be dependent on the pH of the reaction medium. A key finding from these studies is the importance of the N-H moiety of the ligand in the activation of the carbonyl compounds, suggesting a cooperative role of the ligand in the catalytic cycle. researchgate.net Furthermore, the rhodium catalyst could be recovered and reused for several cycles without a significant decrease in its catalytic activity. researchgate.net

Dehydrogenation of Primary Alcohols

Information regarding the specific application of this compound metal complexes in the dehydrogenation of primary alcohols is not available in the consulted sources.

Styrene (B11656) Oxidation

Information regarding the specific application of this compound metal complexes in the oxidation of styrene is not available in the consulted sources.

Biological Activities and Medicinal Chemistry Research

Antimicrobial Efficacy of N-(pyridin-2-ylmethyl)aniline Derivatives

Derivatives of this compound have demonstrated notable efficacy against a range of pathogenic microorganisms, including both bacteria and fungi. These findings have positioned this class of compounds as a promising area for the development of novel antimicrobial agents.

Antibacterial Properties

Studies have shown that certain this compound derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. Investigations involving Escherichia coli and Staphylococcus aureus have been particularly insightful. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, which are structurally related to the core compound, have been synthesized and evaluated for their antibacterial potential against extended-spectrum-β-lactamase (ESBL) producing E. coli. Two compounds in this series, designated 4a and 4c, demonstrated the highest activity.

Table 1: Minimum Inhibitory Concentration (MIC) of selected this compound derivatives against pathogenic bacteria.

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Pyridin-2-yl-carbamodithioate 4a | Escherichia coli | 15.62 |

| Pyridin-2-yl-carbamodithioate 4c | Escherichia coli | 15.62 |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation. Research has explored their activity against common fungal pathogens such as Candida albicans and Aspergillus flavus. Certain novel pyridinone and triazine derivatives have shown fungicidal activity against C. albicans, including strains resistant to existing antifungal drugs. One pyridinone derivative, in particular, demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. albicans.

Antioxidant Potential of this compound Metal Complexes

Metal complexes incorporating this compound derivatives have been shown to possess significant antioxidant properties. The coordination of the organic ligand to a metal center can enhance its capacity to scavenge free radicals. For example, a platinum(II) complex with (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline was synthesized and its antioxidant activity was evaluated. The study revealed that such complexes can effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. Another study on copper(II) complexes with related Schiff base ligands also demonstrated notable antioxidant activity, with one complex showing an IC50 value of 2.08 ± 0.47 µM in a DPPH scavenging assay. researchgate.net

Table 2: Antioxidant activity of a Copper(II) complex with a Schiff base ligand related to this compound.

| Complex | Assay | IC50 Value (μM) |

|---|---|---|

| Copper(II) complex | DPPH Radical Scavenging | 2.08 ± 0.47 |

Insecticidal Properties of Related Compounds

While specific data on the insecticidal properties of this compound itself is limited in publicly available research, broader studies on pyridine (B92270) derivatives have indicated their potential as insecticides. For instance, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and showed activity against various pests. This suggests that the pyridine-aniline scaffold could be a valuable starting point for the development of new insecticidal agents. However, further research is needed to specifically evaluate the insecticidal efficacy of this compound and its direct derivatives.

Anticancer Activities and Tubulin Polymerization Inhibition

A significant area of research for this compound derivatives has been in the field of oncology, with a particular focus on their ability to inhibit tubulin polymerization, a critical process in cell division.

In vitro Studies on Cancer Cell Lines (e.g., MCF-7)

Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines, including the MCF-7 breast cancer cell line. A series of 2-anilinonicotinyl linked 1,3,4-oxadiazole (B1194373) derivatives, which share a similar structural motif, were synthesized and tested. One compound from this series, 5m, exhibited potent antitumour efficacy across all tested cell lines. Furthermore, N-ferrocenylmethylaniline derivatives have demonstrated cytotoxicity against MCF-7 cells.

Research has shown that the anticancer activity of these compounds is often linked to their ability to interfere with microtubule dynamics. A series of 2-anilinopyrimidine derivatives were investigated as tubulin polymerization inhibitors. One of the most potent compounds in this class, a p-toluidino derivative (3d), was found to be a strong inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. This activity is crucial as it can lead to cell cycle arrest and apoptosis in cancer cells.

Table 3: Tubulin polymerization inhibition by a 2-anilinopyrimidine derivative.

| Compound | Activity | IC50 Value (μM) |

|---|---|---|

| p-toluidino derivative (3d) | Tubulin Polymerization Inhibition | 0.45 |

The body of research on this compound and its derivatives highlights a promising chemical scaffold with diverse biological activities. Further exploration and optimization of these compounds could lead to the development of new therapeutic agents for a variety of diseases.

Structure-Activity Relationships (SAR) for Antiproliferative Effects

In many classes of pyridine derivatives, the introduction of specific functional groups, such as halogens, methoxy (B1213986) groups, or additional nitrogen-containing heterocycles, has been shown to modulate activity against various cancer cell lines. nih.gov Without experimental data for this compound, any discussion of its SAR remains speculative. Further research, involving the synthesis and biological evaluation of a series of analogs, would be necessary to elucidate the specific structural requirements for antiproliferative activity in this chemical scaffold.

Evaluation of Tubulin Polymerization and Colchicine (B1669291) Binding Inhibition

Currently, there are no published studies that have specifically evaluated the effect of this compound on tubulin polymerization or its ability to inhibit the binding of colchicine to tubulin. Tubulin is a critical target in cancer chemotherapy, and compounds that interfere with its polymerization dynamics can induce cell cycle arrest and apoptosis. nih.gov The colchicine binding site on β-tubulin is a particularly important target for the development of small molecule inhibitors. nih.gov

Many pyridine-containing compounds have been investigated as tubulin polymerization inhibitors. nih.gov These molecules often feature specific structural motifs that allow them to interact with key amino acid residues within the colchicine binding pocket. To ascertain whether this compound possesses such activity, in vitro tubulin polymerization assays would need to be performed. These assays typically measure the increase in turbidity or fluorescence as purified tubulin polymerizes into microtubules. nih.gov Furthermore, competitive binding assays using radiolabeled or fluorescently tagged colchicine would be required to determine if the compound interacts with the colchicine binding site. nih.gov

Interactions with Biological Macromolecules and Receptors

The interaction of this compound with biological macromolecules and receptors is a key area for potential future research, as such interactions would underpin any observed biological activity.

Protein Binding Screens and Amino Acid Interaction

There are no specific protein binding screens or detailed amino acid interaction studies published for this compound. The structural features of the molecule, including the nitrogen atoms in the pyridine ring and the secondary amine linker, as well as the aromatic rings, suggest the potential for various non-covalent interactions with amino acid residues in a protein binding pocket. These could include hydrogen bonding, π-π stacking, and hydrophobic interactions. Computational studies could provide initial insights into potential protein targets and key interacting residues, which would then require experimental validation through techniques such as X-ray crystallography or NMR spectroscopy.

Molecular Docking Simulations with a Specific Protein Target: Insulin-like Growth Factor 1 Receptor (IGF-1R)

While no molecular docking studies have been reported for this compound itself, a study involving a derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, has been conducted with the Insulin-like growth factor 1 receptor (IGF-1R). This receptor is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

In this study, molecular docking simulations predicted that the derivative could bind to the ATP-binding site of the IGF-1R kinase domain. The docking results indicated the formation of several non-covalent interactions with key amino acid residues within the binding pocket.

| Compound | Protein Target | Predicted Interacting Residues | Interaction Types |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Insulin-like growth factor 1 receptor (IGF-1R) | Not explicitly detailed in the provided information | Non-covalent interactions |

These computational findings for a derivative suggest that the this compound scaffold may have the potential to be developed into inhibitors of IGF-1R. However, it is crucial to emphasize that these are theoretical predictions for a related but different molecule. Experimental validation through binding assays and co-crystallization studies would be necessary to confirm these predictions and to determine if this compound itself has any affinity for IGF-1R.

Theoretical and Computational Investigations of N Pyridin 2 Ylmethyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of N-(pyridin-2-ylmethyl)aniline and its derivatives. By calculating the electron density, DFT can accurately predict molecular geometries, electronic properties, and reactivity.

DFT calculations are instrumental in determining the optimized geometry and electronic characteristics of this compound. These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography where available.

For instance, DFT studies on related pyridine (B92270) derivatives reveal that the geometry is influenced by the electronic nature of substituents. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atoms of the pyridine ring and the secondary amine are typically the most electron-rich centers, indicating their role as primary sites for electrophilic attack and metal coordination.

Key electronic parameters calculated via DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

| Softness (σ) | Reciprocal of hardness | A higher value indicates greater reactivity. |

Note: The specific values for this compound depend on the level of theory and basis set used in the calculation.

DFT calculations are crucial for predicting the reactivity of this compound. Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (σ), quantify the molecule's reactivity. eurjchem.com These parameters help in understanding its behavior in chemical reactions. For example, the regions with the highest HOMO density are the most probable sites for electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack.

In the context of its derivatives used in catalysis, DFT has been employed to study reaction mechanisms. For instance, in transfer hydrogenation reactions where iridium(III) and rhodium(III) complexes of this compound are used, DFT can elucidate the role of the N-H group in the catalytic cycle. researchgate.net Time-dependent DFT (TD-DFT) can also predict the electronic absorption spectra (UV-Vis) of the molecule and its complexes, aiding in the interpretation of experimental spectroscopic data. nih.gov

This compound acts as a versatile N,N'-bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine ring and the aniline (B41778) moiety. DFT is extensively used to model the interaction between this ligand and various metal ions, including palladium(II), zinc(II), cadmium(II), copper(II), and silver(I). researchgate.netresearchgate.net

Computational studies can accurately predict the coordination geometries of the resulting metal complexes. nih.gov For example, DFT calculations have confirmed that Pd(II) complexes with this compound derivatives adopt a distorted square planar geometry. researchgate.net Similarly, Zn(II) complexes often exhibit a distorted tetrahedral geometry. researchgate.net The calculations provide detailed information on metal-ligand bond lengths and angles, which are in close agreement with X-ray crystal structures. nih.gov These studies also quantify the strength of the metal-ligand bond and the charge transfer between the ligand and the metal, which is fundamental to understanding the stability and reactivity of the complex.

Table 2: Common Coordination Geometries of this compound Metal Complexes Predicted by DFT

| Metal Ion | Typical Coordination Geometry | Reference Complex Type |

|---|---|---|

| Pd(II) | Distorted Square Planar | [Pd(L)Cl2] |

| Zn(II) | Distorted Tetrahedral | [Zn(L)Cl2] |

| Cu(II) | Distorted Square Planar / Square Pyramidal | [Cu(L)Cl2] / [Cu(L)(μ-Cl)Cl]2 researchgate.net |

| Cd(II) | Distorted Tetrahedral | [Cd(L)Br2] |

| Ag(I) | Tetrahedral / T-shaped | [(Ag(L)2)X] |

L represents this compound or its derivative.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into dynamic processes and interactions at interfaces. nih.govresearchgate.net For derivatives of this compound, MD simulations have been particularly valuable in the field of corrosion inhibition.

In a study of 4-amino-N,N-di-(2-pyridylmethyl)-aniline, a related inhibitor, MD simulations were performed to investigate its adsorption behavior on an iron (Fe) surface. rsc.org The simulations revealed that the molecule adsorbs onto the metal surface in a flat-lying orientation. This parallel adsorption maximizes the contact area between the inhibitor and the surface, leading to the formation of a protective film that shields the metal from the corrosive environment. The simulation provides data on the binding energy between the inhibitor and the metal surface, confirming a strong and spontaneous adsorption process.

Molecular Docking Investigations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iqmdpi.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. researchgate.net

Studies have identified this compound and its derivatives as bifunctional molecules capable of interacting with both metal ions and amyloid-beta (Aβ) species, which are implicated in Alzheimer's disease. researchgate.net Molecular docking simulations can be used to model the binding of these compounds to Aβ aggregates, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These insights are crucial for designing molecules that can modulate metal-induced Aβ aggregation.

In a broader context, docking studies on various pyridine derivatives have been conducted to evaluate their potential as inhibitors for specific enzymes, such as kinase insert domain receptor (KDR) or epidermal growth factor receptor (EGFR). researchgate.netnih.gov These studies help in predicting the binding affinity and mode of interaction within the active site of the target protein, guiding the synthesis of more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations for Corrosion Inhibition Mechanisms

Quantum chemical calculations, primarily using DFT, are essential for understanding the mechanism of corrosion inhibition at the molecular level. chemrevlett.com These calculations correlate the electronic properties of an inhibitor molecule with its efficiency in preventing corrosion. eurjchem.compeacta.org

For pyridine-based inhibitors like the derivative 4-amino-N,N-di-(2-pyridylmethyl)-aniline, quantum chemical calculations have shown a strong link between its molecular structure and its performance as a corrosion inhibitor for mild steel in acidic media. rsc.org Parameters such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated.

A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests the ability to accept electrons from the metal. The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can also be calculated, quantifying the charge transfer process. The presence of nitrogen atoms and π-electrons in the pyridine and aniline rings facilitates this electron transfer, leading to the formation of a coordinate bond with the metal surface. This chemical adsorption creates a protective layer that inhibits the corrosion process. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-N,N-di-(2-pyridylmethyl)-aniline |

| Iridium(III) |

| Rhodium(III) |

| Palladium(II) |

| Zinc(II) |

| Cadmium(II) |

| Copper(II) |

| Silver(I) |

Based on the comprehensive search conducted, there is no specific scientific literature available detailing the theoretical and computational investigations of the adsorption behavior of This compound on metal surfaces, such as mild steel. The search results did not yield any studies that focus on the Langmuir adsorption isotherms or the thermodynamic parameters associated with the adsorption of this specific compound.

The conducted searches found research on structurally similar but different molecules, such as the Schiff base N-[(E)-pyridin-2-ylmethylidene]aniline and other pyridine-aniline derivatives. rsc.orgresearchgate.net However, due to the strict requirement to focus solely on "this compound," the findings for these related compounds cannot be used to fulfill this request.

Therefore, it is not possible to provide an article with the specified outline and content for "this compound" as there is a lack of available research data on its adsorption characteristics on metal surfaces.

Applications in Materials Science and Crystal Engineering

Development of Functional Materials Utilizing N-(pyridin-2-ylmethyl)aniline Derivatives

The flexible and multimodal coordination behavior of this compound derivatives is central to the creation of functional materials. The synthesis of ligands such as N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to produce a variety of metal complexes with ions like copper, cobalt, and manganese. rsc.org Depending on the specific metal ion, counterions, and crystallization solvents used, these complexes can form discrete molecules, dimers, or one-dimensional (1D) coordination polymers, demonstrating the ligand's adaptability in generating diverse structural topologies. rsc.org

Derivatives like 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been incorporated into zinc (II), palladium (II), and cadmium (II) complexes. researchgate.net These complexes have demonstrated catalytic activity in the polymerization of methyl methacrylate (B99206), particularly in the presence of modified methylaluminoxane (B55162). researchgate.net For instance, a palladium(II) complex containing the 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand showed significant catalytic activity, producing high molecular weight poly(methyl methacrylate). researchgate.net The structural flexibility imparted by the methylene (B1212753) group in the ligand backbone is a key factor in these applications. researchgate.net

The following table summarizes the types of structures formed by a derivative ligand with different metal ions, illustrating its versatility. rsc.org

| Metal Ion | Resulting Structure Types |

| Copper (Cu) | Discrete Complexes, Dimers, 1D Coordination Polymers |

| Cobalt (Co) | Discrete Complexes, Dimers, 1D Coordination Polymers |

| Manganese (Mn) | Discrete Complexes, Dimers, 1D Coordination Polymers |

Design of Porous Frameworks for Molecular Storage and Guest Exchange

A significant application within crystal engineering is the design of porous frameworks for hosting small molecules. The self-assembly of metal ions and this compound-based ligands can lead to materials with channels and cavities capable of molecular storage and exchange. rsc.org

A notable example is a one-dimensional coordination polymer formed from the ligand N,N,4-tris(pyridin-2-ylmethyl)aniline. rsc.org This material features channels that entrap solvent molecules during crystallization. Crucially, these entrapped solvent molecules are not permanently locked within the structure; they can be replaced by other guest molecules. This guest exchange capability has been confirmed through single crystal and powder diffraction techniques, highlighting the potential of these frameworks for applications in molecular storage and separation. rsc.org

Exploration of Pi-Pi Stacking Interactions in Self-Assembly

For example, the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, a related imine derivative, reveals that the molecules are organized into columns through π-π stacking. nih.govnih.gov The pyridyl and benzene (B151609) rings are twisted with respect to each other, and the molecules stack with an interplanar separation of 3.8537 (8) Å. nih.govnih.gov These columns are further interconnected by weak hydrogen bonds, forming two-dimensional sheets. nih.govnih.gov Such detailed structural analysis provides insight into how molecular design can be used to control solid-state architecture through weak interactions. rsc.org

The crystal data for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline is presented below. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O₂ |

| Molecular Weight | 227.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8573 (8) |

| b (Å) | 20.334 (4) |

| c (Å) | 13.629 (3) |

| β (°) | 90.57 (3) |

| Volume (ų) | 1068.9 (4) |

Sensing Applications of this compound Derivatives

The ability of this compound derivatives to bind selectively to specific ions or molecules has been harnessed for the development of chemical sensors. These compounds can be designed to produce a measurable signal, such as a change in fluorescence, upon interaction with a target analyte. nih.gov

A fluorescent probe based on N,N-bis(pyridin-2-ylmethyl)aniline has been developed for the effective detection of copper(II) (Cu²⁺) ions in aqueous solutions. nih.gov This probe demonstrates high sensitivity and selectivity for Cu²⁺ over other metal ions. It operates effectively under near-neutral pH conditions and has been successfully applied to environmental samples. nih.gov The detection mechanism relies on the specific interaction between the Cu²⁺ ion and the ligand, which modulates its fluorescent properties.

Key performance metrics for the N,N-bis(pyridin-2-ylmethyl)aniline based Cu²⁺ probe are summarized in the table below. nih.gov

| Property | Value |

| Target Analyte | Copper(II) ion (Cu²⁺) |

| Medium | Aqueous Solution |

| Detection Limit | 56 nM |

| Key Feature | High sensitivity and selectivity |

Future Directions and Interdisciplinary Research Opportunities